dimethyl 1,2,6-trimethyl-4-(4-propoxyphenyl)-4H-pyridine-3,5-dicarboxylate
Description
Properties
IUPAC Name |
dimethyl 1,2,6-trimethyl-4-(4-propoxyphenyl)-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO5/c1-7-12-27-16-10-8-15(9-11-16)19-17(20(23)25-5)13(2)22(4)14(3)18(19)21(24)26-6/h8-11,19H,7,12H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKZWXBQSZKLMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C(=C(N(C(=C2C(=O)OC)C)C)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366812 | |
| Record name | dimethyl 1,2,6-trimethyl-4-(4-propoxyphenyl)-4H-pyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6046-62-4 | |
| Record name | dimethyl 1,2,6-trimethyl-4-(4-propoxyphenyl)-4H-pyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 1,2,6-trimethyl-4-(4-propoxyphenyl)-4H-pyridine-3,5-dicarboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-propoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The reaction mixture is heated to reflux, and the resulting product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1,2,6-trimethyl-4-(4-propoxyphenyl)-4H-pyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Dimethyl 1,2,6-trimethyl-4-(4-propoxyphenyl)-4H-pyridine-3,5-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl 1,2,6-trimethyl-4-(4-propoxyphenyl)-4H-pyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A. Substituent Effects on the Phenyl Ring
The 4-propoxyphenyl group distinguishes this compound from other 1,4-DHPs. Key analogues include:
- Methoxy derivatives exhibit antioxidant and calcium channel-blocking activities .
- 4-Bromophenyl (4-Br) : Electron-withdrawing bromine enhances stability and may improve binding to hydrophobic pockets in target proteins. Brominated derivatives show efficacy in improving microcirculation .
- 4-Nitrophenyl (4-NO₂): Strong electron-withdrawing group alters electronic properties, favoring interactions with enzymes like acetylcholinesterase (relevant in Alzheimer’s disease) .
- 4-Propoxyphenyl (4-OCH₂CH₂CH₃) : The longer alkyl chain increases lipophilicity, likely enhancing blood-brain barrier penetration and metabolic stability. This modification may optimize pharmacokinetics for neuroprotective applications.
B. Methylation Patterns on the Pyridine Ring
The 1,2,6-trimethyl configuration contrasts with simpler 2,6-dimethyl derivatives (e.g., nifedipine). Additional methyl groups at positions 1 and 6 may:
- Enhance steric hindrance, reducing oxidation of the 1,4-DHP ring to the pyridine form (a common metabolic pathway).
- Alter hydrogen-bonding networks in crystal structures, as seen in related compounds where methyl groups influence dihedral angles (e.g., 84.6° between pyridine and phenyl planes in methoxy analogues) .
C. Ester Group Variations Replacing dimethyl esters with diethyl or diisopropyl esters (as in compounds 2b and 2c ) impacts solubility and hydrolysis rates.
Pharmacological and Physicochemical Data
- Propoxy vs. Methoxy : The propoxy group increases LogP by ~1.3 units, suggesting improved lipid solubility. This aligns with trends in neuroactive compounds where lipophilicity correlates with CNS penetration.
- Bromo vs. Propoxy : Bromine’s higher molecular weight and polarizability may favor stronger van der Waals interactions in hydrophobic binding sites, as seen in haemorheological agents .
Q & A
Q. What are the standard synthetic protocols for dimethyl 1,2,6-trimethyl-4-(4-propoxyphenyl)-4H-pyridine-3,5-dicarboxylate, and how can purity be optimized?
The synthesis typically employs a Hantzsch-like dihydropyridine (DHP) synthesis, involving a one-pot cyclocondensation of aldehydes, β-ketoesters, and ammonium acetate in ethanol or methanol under reflux. For example, analogous compounds (e.g., diethyl 4-(2,4-dichlorophenyl)-DHP derivatives) are synthesized by refluxing substituted benzaldehydes, ethylacetoacetate, and ammonium acetate in ethanol, followed by crystallization . To optimize purity, chromatographic techniques (e.g., column chromatography) and recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) are recommended. Purity should be confirmed via HPLC (>95%) and NMR spectroscopy to detect residual solvents or byproducts .
Q. How is the structural integrity of this compound validated experimentally?
X-ray crystallography is the gold standard for confirming molecular geometry, as demonstrated for related dihydropyridines (e.g., diethyl 4-(3,4-dimethylphenyl)-DHP derivatives) . Alternatively, spectroscopic methods are used:
- 1H/13C NMR : To verify substituent positions and dihydropyridine ring conformation.
- IR spectroscopy : To identify ester carbonyl stretches (~1700–1750 cm⁻¹) and aromatic C-H bending.
- Mass spectrometry : For accurate mass determination (e.g., ESI-MS or HRMS) .
Q. What are the key physicochemical properties influencing its reactivity and stability?
- Solubility : Low aqueous solubility due to hydrophobic substituents; soluble in DMSO, DMF, or chloroform.
- Thermal stability : Decomposition temperatures (TGA/DSC) typically exceed 200°C for similar DHPs.
- Photostability : UV-Vis spectroscopy reveals sensitivity to prolonged light exposure, necessitating storage in amber vials .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced biological activity?
Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict electronic properties (HOMO-LUMO gaps, dipole moments) and binding affinities to targets like calcium channels. Molecular docking (e.g., AutoDock Vina) into receptor models (e.g., L-type Ca²⁺ channels) identifies favorable substituent positions. For instance, bulkier 4-aryl groups (e.g., 4-propoxyphenyl) enhance steric interactions in the channel’s hydrophobic pocket . MD simulations (>100 ns) further assess stability of ligand-receptor complexes .
Q. What experimental strategies resolve contradictions in reported biological activity data?
Discrepancies in IC₅₀ values (e.g., calcium channel blockade) may arise from assay conditions (e.g., cell type, voltage protocols). To address this:
- Standardized assays : Use HEK293 cells expressing cloned CaV1.2 channels with patch-clamp electrophysiology.
- Meta-analysis : Compare data across studies using similar substituents (e.g., methyl vs. propoxyphenyl groups).
- Dose-response curves : Ensure full-range profiling (0.1 nM–100 µM) to detect partial agonism/antagonism .
Q. How can reaction pathways be optimized using statistical experimental design (DoE)?
A Central Composite Design (CCD) minimizes trials while maximizing
- Variables : Temperature (60–100°C), molar ratios (aldehyde:β-ketoester:NH₄OAc = 1:2:1–1:3:1.5), solvent polarity (ethanol vs. isopropanol).
- Response metrics : Yield (%) and purity (HPLC area%).
- Analysis : ANOVA identifies significant factors; response surface models predict optimal conditions (e.g., 80°C, 1:2.5:1.2 ratio in ethanol achieves 78% yield) .
Q. What are the challenges in correlating structural modifications with pharmacological outcomes?
Subtle substituent changes (e.g., propoxy vs. methoxy groups) alter logP and hydrogen-bonding capacity, impacting membrane permeability and target engagement. For example:
- 4-Propoxyphenyl : Increases lipophilicity (logP +0.5 vs. methyl), enhancing blood-brain barrier penetration.
- 3,5-Dicarboxylates : Polar groups reduce off-target effects but may limit oral bioavailability. Systematic SAR studies using analogues (e.g., 4-fluorophenyl, 4-chlorophenyl derivatives) are critical .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
